![molecular formula C8H14OP+ B14305840 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium CAS No. 113985-74-3](/img/structure/B14305840.png)
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium is a phosphorus-containing bicyclic compound with the molecular formula C8H14OP+. It is also known as 9-phosphoniabicyclo[3.3.1]nonane 9-oxide . This compound is characterized by its unique bicyclic structure, which includes a phosphorus atom bonded to an oxygen atom, forming a phosphonium ion.
Preparation Methods
The synthesis of 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium typically involves the reaction of a bicyclic precursor with a phosphorus-containing reagent. One common method is the reaction of 9-phosphabicyclo[3.3.1]nonane with an oxidizing agent to introduce the oxygen atom, forming the 9-oxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphonium ion back to its neutral form.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom or other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium can be compared with other similar compounds, such as:
9-Phosphabicyclo[4.2.1]nonane: Another bicyclic phosphorus compound with a different ring structure.
9-Phosphabicyclo[3.3.1]nonane, 9-dodecyl-: A derivative with a dodecyl group attached.
9-Icosyl-9-phosphabicyclo[3.3.1]nonane: A compound with an icosyl group, used in asymmetric synthesis and catalysis. These compounds share similar phosphorus-containing bicyclic structures but differ in their substituents and specific applications, highlighting the uniqueness of this compound in its reactivity and versatility.
Properties
CAS No. |
113985-74-3 |
|---|---|
Molecular Formula |
C8H14OP+ |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
9-phosphoniabicyclo[3.3.1]nonane 9-oxide |
InChI |
InChI=1S/C8H14OP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2/q+1 |
InChI Key |
MKROXAMHQSIQST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)[P+]2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


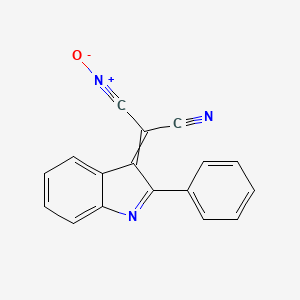
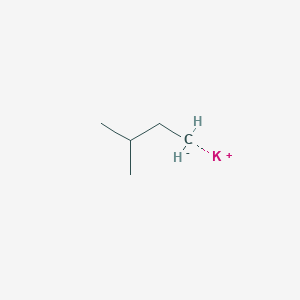
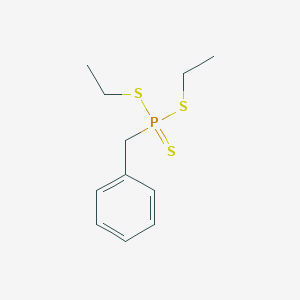
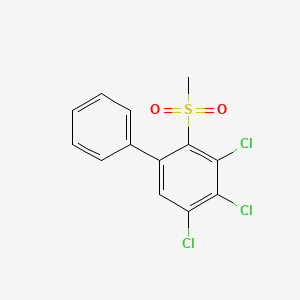
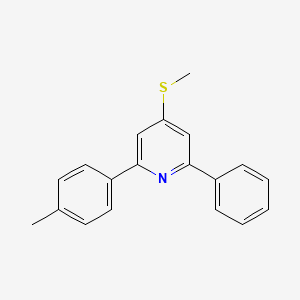
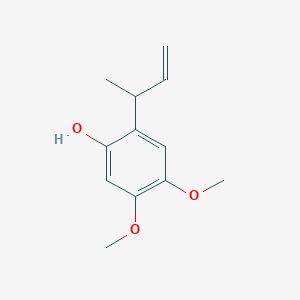
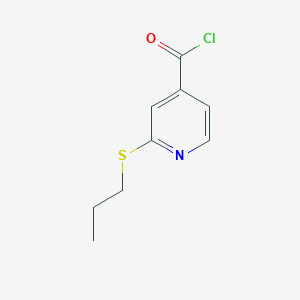
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
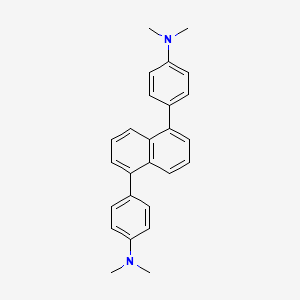
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
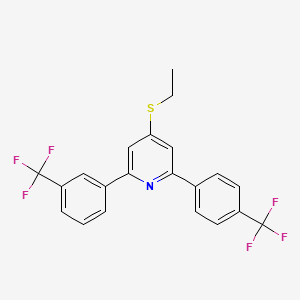
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)


